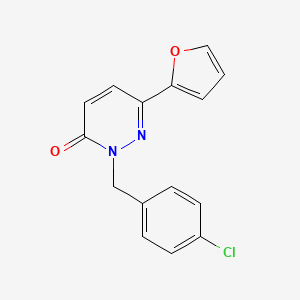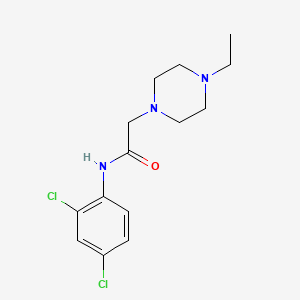
2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone, also known as CFP, is a pyridazinone derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and neuronal cell death. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, as well as various kinases and transcription factors involved in tumor growth and neuronal cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antitumor activity. In addition, this compound has been found to protect neuronal cells against oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. In addition, this compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. However, one limitation of using this compound in lab experiments is the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research involving 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone. One area of interest is the potential use of this compound as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of new synthetic methods for this compound could lead to the production of more potent derivatives with improved therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone involves the reaction of 4-chlorobenzyl bromide with 2-furylacetonitrile in the presence of potassium carbonate and copper powder. The resulting intermediate is then treated with hydrazine hydrate to yield the final product.
Applications De Recherche Scientifique
2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone has been studied for a variety of scientific research applications, including its potential as an anti-inflammatory agent, an antitumor agent, and a neuroprotective agent. In addition, this compound has been found to exhibit antioxidant and anti-apoptotic properties, suggesting its potential as a therapeutic agent for a range of diseases.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-5-3-11(4-6-12)10-18-15(19)8-7-13(17-18)14-2-1-9-20-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPRBDLXZURXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(hydroxymethyl)-1-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5304101.png)
![2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5304109.png)
![(4S)-4-(4-{[(2-chloro-5-fluorobenzoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5304116.png)

![4-(9H-fluoren-9-yl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5304136.png)
![3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5304143.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5304154.png)
![5-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5304158.png)
![2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol](/img/structure/B5304161.png)
![N-(2-methoxyethyl)-1'-[(2E)-3-phenylprop-2-enoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5304162.png)
![N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5304172.png)
![3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5304177.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-ethylphenyl)urea](/img/structure/B5304200.png)
